molecular formula C11H11F3OS B14064683 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14064683
M. Wt: 248.27 g/mol
InChI Key: YLGCRMRROUISMX-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the introduction of the trifluoromethyl and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(methylthio)-4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ketone. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1034442-15-3, is an organic compound with notable structural features, including a methylthio group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-cancer properties.

  • Molecular Formula : C11H11F3OS
  • Molecular Weight : 248.26 g/mol
  • Density : Approximately 1.25 g/cm³
  • Boiling Point : Predicted at 274.2 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Cytotoxicity : Studies have demonstrated that it has cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cytotoxic Activity

A study evaluating the cytotoxic effects of structurally similar compounds indicated that those containing trifluoromethyl substitutions exhibited IC50 values ranging from 3.6 µM to 11.0 µM against various tumor cell lines. The mechanism of action involved apoptosis induction and cell cycle arrest in both wild-type and mutant p53 cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1165.0Apoptosis induction
Compound BMCF-76.5G0/G1 phase arrest
Compound CHeLa8.0G2/M phase arrest

Enzyme Interaction Studies

The interaction studies focused on the binding affinity of the compound to specific enzymes involved in cancer progression. For instance, surface plasmon resonance assays indicated that the compound has a moderate affinity for certain targets, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that variations in the substituents on the phenyl ring significantly influence the biological activity of these compounds. For example, compounds with a trifluoromethyl group showed enhanced anticancer activity compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-9(11(12,13)14)10(6-8)16-2/h3-4,6H,5H2,1-2H3

InChI Key

YLGCRMRROUISMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

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